molecular formula C8H10N4O2 B2357296 ethyl 2-(4-cyano-5-imino-2,5-dihydro-1H-pyrazol-1-yl)acetate CAS No. 1356641-11-6

ethyl 2-(4-cyano-5-imino-2,5-dihydro-1H-pyrazol-1-yl)acetate

Cat. No.: B2357296
CAS No.: 1356641-11-6
M. Wt: 194.194
InChI Key: BVNOSVQPRONPFD-UHFFFAOYSA-N
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Description

Ethyl 2-(4-cyano-5-imino-2,5-dihydro-1H-pyrazol-1-yl)acetate is a versatile small molecule scaffold used primarily in research and development. It has a molecular formula of C₈H₁₀N₄O₂ and a molecular weight of 194.19 g/mol

Preparation Methods

The synthesis of ethyl 2-(4-cyano-5-imino-2,5-dihydro-1H-pyrazol-1-yl)acetate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl cyanoacetate with hydrazine derivatives, followed by cyclization to form the pyrazole ring . The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the cyclization process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

Ethyl 2-(4-cyano-5-imino-2,5-dihydro-1H-pyrazol-1-yl)acetate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 2-(4-cyano-5-imino-2,5-dihydro-1H-pyrazol-1-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-(4-cyano-5-imino-2,5-dihydro-1H-pyrazol-1-yl)acetate involves its interaction with specific molecular targets. The cyano and imino groups are key functional groups that participate in binding interactions with enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Ethyl 2-(4-cyano-5-imino-2,5-dihydro-1H-pyrazol-1-yl)acetate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups and the versatility of its applications in different fields.

Properties

IUPAC Name

ethyl 2-(5-amino-4-cyanopyrazol-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O2/c1-2-14-7(13)5-12-8(10)6(3-9)4-11-12/h4H,2,5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSSNKNRHCAMPTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=C(C=N1)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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